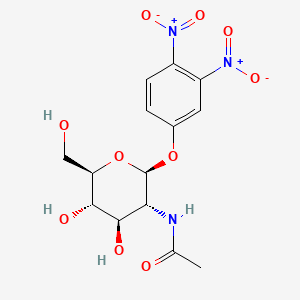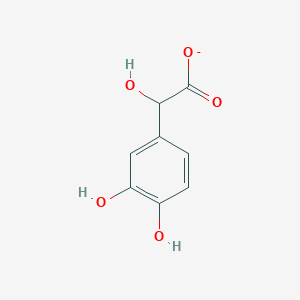
BW 245C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of BW 245C involves several steps, starting with the preparation of the cyclohexyl-3-hydroxypropyl intermediate. This intermediate is then reacted with other reagents to form the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
BW 245C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
BW 245C is widely used in scientific research due to its selectivity for the DP prostanoid receptor. Some of its applications include:
Chemistry: Used as a reference compound in studies involving prostanoid receptors.
Biology: Employed in research on cell signaling pathways and receptor interactions.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery.
Mecanismo De Acción
BW 245C exerts its effects by selectively activating the DP prostanoid receptor. This receptor is coupled to a Gs protein, which in turn activates adenylyl cyclase. The activation of adenylyl cyclase leads to the production of cyclic adenosine monophosphate (cAMP), a secondary messenger involved in various cellular processes . The increase in cAMP levels results in the modulation of downstream signaling pathways, ultimately leading to the observed biological effects .
Comparación Con Compuestos Similares
BW 245C is unique in its high selectivity for the DP prostanoid receptor compared to other prostanoids such as prostaglandin D2, prostaglandin E2, and prostaglandin F2α . Similar compounds include:
Prostaglandin D2: A naturally occurring prostanoid with lower selectivity for the DP receptor.
Prostaglandin E2: Another prostanoid with broader receptor activity.
Prostaglandin F2α: Known for its role in reproductive physiology but with less selectivity for the DP receptor.
This compound’s high selectivity and potency make it a valuable tool for studying the DP prostanoid receptor and its associated signaling pathways.
Propiedades
Número CAS |
78420-14-1 |
|---|---|
Fórmula molecular |
C19H32N2O5 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
7-[(4S)-3-[(3S)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxoimidazolidin-4-yl]heptanoic acid |
InChI |
InChI=1S/C19H32N2O5/c22-16(14-8-4-3-5-9-14)12-13-21-15(18(25)20-19(21)26)10-6-1-2-7-11-17(23)24/h14-16,22H,1-13H2,(H,23,24)(H,20,25,26)/t15-,16-/m0/s1 |
Clave InChI |
ZIDQIOZJEJFMOH-HOTGVXAUSA-N |
SMILES |
C1CCC(CC1)C(CCN2C(C(=O)NC2=O)CCCCCCC(=O)O)O |
SMILES isomérico |
C1CCC(CC1)[C@H](CCN2[C@H](C(=O)NC2=O)CCCCCCC(=O)O)O |
SMILES canónico |
C1CCC(CC1)C(CCN2C(C(=O)NC2=O)CCCCCCC(=O)O)O |
Sinónimos |
245C77 5-(6-carboxyhexyl)-1-(3-cyclohexyl-3-hydroxypropyl)hydantoin BW 245C BW 245C, (R*,S*)-(+-) BW-245C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Thia-3,10,16-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,10,12,14-hexaen-4-amine](/img/structure/B1258342.png)


![1-[(3R,8R,9S,10S,13S,14S,17S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1258345.png)

![2,5-Dioxo-1-((5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)oxy)pyrrolidine-3-sulfonic acid](/img/structure/B1258347.png)

![[3-[(4-Aminobutyl)amino]propyl]trimethoxysilane](/img/structure/B1258349.png)

